Cas no 204503-79-7 (ethyl 4-amino-3-methylbutanoate hydrochloride)

Ethyl 4-amino-3-methylbutanoate hydrochloride is a synthetic organic compound with applications in pharmaceutical and chemical research. Its structure combines an ester and an amine functional group, making it a versatile intermediate for further derivatization. The hydrochloride salt form enhances stability and solubility, facilitating handling in synthetic workflows. This compound is particularly useful in peptide mimetics and bioactive molecule synthesis due to its chiral center and reactive sites. Its well-defined purity and consistent performance make it suitable for controlled reactions in medicinal chemistry. The compound’s balanced lipophilicity and polarity also contribute to its utility in drug discovery and development processes.
ethyl 4-amino-3-methylbutanoate hydrochloride structure
204503-79-7 structure
Product Name:ethyl 4-amino-3-methylbutanoate hydrochloride
CAS No:204503-79-7
MF:C7H16ClNO2
MW:181.660441398621
CID:4634715
PubChem ID:71757460
Update Time:2025-05-23

ethyl 4-amino-3-methylbutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-amino-3-methylbutanoate hydrochloride
    • Inchi: 1S/C7H15NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h6H,3-5,8H2,1-2H3;1H
    • InChI Key: CGGZZAHNIGMEEU-UHFFFAOYSA-N
    • SMILES: C(C(C)CN)C(=O)OCC.Cl

ethyl 4-amino-3-methylbutanoate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B441023-10mg
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7
10mg
$ 50.00 2022-06-07
TRC
B441023-50mg
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7
50mg
$ 185.00 2022-06-07
TRC
B441023-100mg
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7
100mg
$ 295.00 2022-06-07
Enamine
EN300-120059-0.05g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
0.05g
$218.0 2023-06-08
Enamine
EN300-120059-0.1g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
0.1g
$326.0 2023-06-08
Enamine
EN300-120059-0.25g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
0.25g
$466.0 2023-06-08
Enamine
EN300-120059-0.5g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
0.5g
$735.0 2023-06-08
Enamine
EN300-120059-1.0g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
1g
$943.0 2023-06-08
Enamine
EN300-120059-2.5g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
2.5g
$1848.0 2023-06-08
Enamine
EN300-120059-5.0g
ethyl 4-amino-3-methylbutanoate hydrochloride
204503-79-7 95%
5g
$2732.0 2023-06-08

ethyl 4-amino-3-methylbutanoate hydrochloride Related Literature

Additional information on ethyl 4-amino-3-methylbutanoate hydrochloride

Comprehensive Overview of Ethyl 4-Amino-3-Methylbutanoate Hydrochloride (CAS No. 204503-79-7)

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS No. 204503-79-7) is a specialized organic compound widely utilized in pharmaceutical and biochemical research. This ester derivative, featuring an amino and methyl functional group, has garnered significant attention due to its potential applications in drug synthesis and intermediate production. Researchers and industry professionals often search for terms like "ethyl 4-amino-3-methylbutanoate HCl uses" or "CAS 204503-79-7 properties", reflecting its relevance in modern scientific inquiries.

The compound's molecular structure combines an ethyl ester moiety with a branched-chain amino acid derivative, making it a versatile building block for peptidomimetics and small-molecule therapeutics. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production methods, as evidenced by search queries such as "eco-friendly synthesis of ethyl 4-amino-3-methylbutanoate". Its hydrochloride salt form enhances stability and solubility, addressing common formulation challenges in medicinal chemistry.

Analytical characterization of CAS 204503-79-7 reveals distinct physicochemical properties, including its crystalline nature and specific optical rotation. These attributes are frequently investigated through searches like "ethyl 4-amino-3-methylbutanoate hydrochloride spectroscopy data". The compound's melting point, solubility profile, and chromatographic behavior make it particularly valuable for quality control in API manufacturing, aligning with current Good Manufacturing Practice (cGMP) requirements.

In pharmaceutical applications, this compound serves as a precursor for various bioactive molecules. The growing demand for targeted drug delivery systems has increased its importance, as seen in search trends for "amino ester derivatives in drug formulation". Its structural features enable conjugation with therapeutic payloads while maintaining favorable pharmacokinetic properties - a key consideration in modern drug development pipelines.

The biochemical significance of ethyl 4-amino-3-methylbutanoate hydrochloride extends to enzyme inhibition studies and metabolic pathway modulation. Researchers exploring neurotransmitter analogs or GABA-related compounds frequently examine this molecule, as indicated by search terms like "GABA aminobutyrate derivatives research". Its potential role in neurological research continues to drive scientific interest, particularly in studies requiring structurally modified amino acid derivatives.

From a synthetic chemistry perspective, CAS 204503-79-7 represents an interesting case study in selective protection and deprotection strategies. Laboratory professionals often search for "selective esterification of branched-chain amino acids" or "HCl salt formation optimization", reflecting practical challenges in its preparation. Recent advances in catalytic methods have improved the efficiency of its production while reducing environmental impact.

Quality assurance protocols for ethyl 4-amino-3-methylbutanoate hydrochloride emphasize rigorous purity testing, with particular attention to chiral purity and residual solvent content. These concerns mirror industry searches for "HPLC methods for amino ester analysis" and "spectroscopic identification of hydrochloride salts". The compound's stability under various storage conditions remains an active area of investigation, especially for long-term pharmaceutical applications.

The commercial availability of CAS 204503-79-7 through specialty chemical suppliers has expanded its accessibility for research purposes. Market trends show increasing requests for "small-scale amino ester derivatives" and "custom synthesis of pharmaceutical intermediates", indicating its growing role in drug discovery programs. Proper handling and storage recommendations follow standard laboratory practices for amino acid derivatives.

Future research directions for ethyl 4-amino-3-methylbutanoate hydrochloride may explore its potential in novel drug delivery platforms or as a scaffold for combinatorial chemistry. The intersection of computational chemistry and molecular modeling with experimental studies (reflected in searches like "in silico prediction of amino ester reactivity") promises to unlock new applications for this versatile compound in both academic and industrial settings.

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